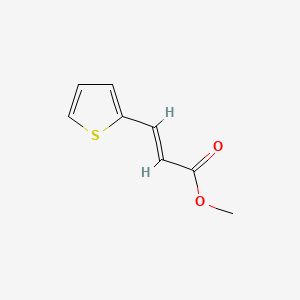

METHYL 3-(THIEN-2-YL)ACRYLATE

Description

The exact mass of the compound Methyl 3-(2-thienyl)acrylate is 168.02450067 g/mol and the complexity rating of the compound is 166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality METHYL 3-(THIEN-2-YL)ACRYLATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about METHYL 3-(THIEN-2-YL)ACRYLATE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVOGMDMMCLQFJ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420771 | |

| Record name | methyl 3-(2-thienyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57502-38-2, 20883-96-9 | |

| Record name | Methyl (2E)-3-(2-thienyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57502-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-(2-thienyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(thien-2-yl)acrylate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of methyl 3-(thien-2-yl)acrylate, a versatile heterocyclic building block with significant potential in pharmaceutical and materials science research. We will delve into its chemical and physical properties, explore robust synthetic methodologies, analyze its spectroscopic signature, and discuss its current and potential applications, with a particular focus on drug development.

Core Compound Identification and Properties

Methyl 3-(thien-2-yl)acrylate, a member of the thiophene-containing α,β-unsaturated ester class of compounds, is a key intermediate in organic synthesis. Its structure, featuring a thiophene ring conjugated with an acrylate moiety, imparts unique electronic and steric properties that are attractive for the design of novel molecules.

CAS Numbers: 20883-96-9, 57502-38-2[1]

Molecular Formula: C₈H₈O₂S[1]

Molecular Weight: 168.21 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of methyl 3-(thien-2-yl)acrylate is paramount for its effective handling, reaction optimization, and downstream applications.

| Property | Value | Source |

| Physical State | Solid, White to Grey | [2] |

| Melting Point | 48-49°C | [2] |

| Boiling Point | Not readily available | |

| Solubility | Dichloromethane, DMSO (Slightly), Ethyl Acetate, Methanol | [2] |

| IUPAC Name | methyl (2E)-3-(thiophen-2-yl)prop-2-enoate | [1] |

Synthesis of Methyl 3-(thien-2-yl)acrylate: A Comparative Analysis of Key Methodologies

The synthesis of methyl 3-(thien-2-yl)acrylate can be achieved through several established synthetic routes. The choice of method often depends on factors such as desired stereoselectivity, substrate availability, and scalability. Here, we discuss two of the most prevalent and effective methods: the Wittig reaction and the Heck coupling reaction.

The Wittig Reaction: Precision in Alkene Formation

The Wittig reaction stands out for its reliability in forming carbon-carbon double bonds with predictable stereochemistry. This method involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of methyl 3-(thien-2-yl)acrylate, thiophene-2-carboxaldehyde is reacted with a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide generally favors the formation of the thermodynamically more stable (E)-isomer, which is often the desired product.

Causality in Experimental Choice: The selection of a stabilized ylide is a critical decision to ensure high (E)-selectivity. The electron-withdrawing ester group on the ylide moderates its reactivity, leading to a reversible initial addition to the aldehyde. The subsequent elimination of triphenylphosphine oxide proceeds through a lower energy transition state that ultimately yields the trans-alkene.

Experimental Protocol: Wittig Reaction

-

Ylide Generation (in situ): In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve methyl bromoacetate and triphenylphosphine in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction with Aldehyde: To this mixture, add thiophene-2-carboxaldehyde.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is triturated with a non-polar solvent like diethyl ether or hexanes to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration, and the filtrate is concentrated. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

The Heck Coupling Reaction: A Powerful C-C Bond Forming Tool

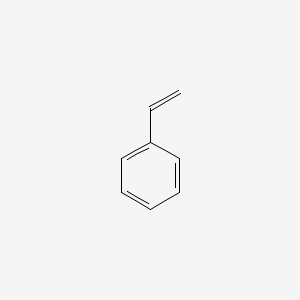

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. This method is highly efficient for the synthesis of substituted alkenes and is amenable to a wide range of functional groups. To synthesize methyl 3-(thien-2-yl)acrylate via the Heck reaction, a 2-halothiophene (typically 2-bromothiophene or 2-iodothiophene) is coupled with methyl acrylate in the presence of a palladium catalyst and a base.

Causality in Experimental Choice: The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the yield and selectivity of the Heck reaction. For instance, phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is required to neutralize the hydrogen halide generated during the reaction.

Experimental Protocol: Heck Coupling Reaction

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a condenser, combine 2-bromothiophene, methyl acrylate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120°C. The progress of the reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Caption: Key synthetic workflows for Methyl 3-(thien-2-yl)acrylate.

Spectroscopic Characterization

The structural elucidation of methyl 3-(thien-2-yl)acrylate relies on a combination of spectroscopic techniques. While a comprehensive experimental infrared spectrum is not widely available, the expected characteristic absorption bands can be predicted based on its functional groups.

| Technique | Key Data |

| ¹H NMR | Data not readily available in search results. |

| ¹³C NMR | Data not readily available in search results. |

| Mass Spectrometry (MS) | Data not readily available in search results. |

| Infrared (IR) Spectroscopy (Predicted) | ~1720 cm⁻¹ (C=O stretch, ester), ~1630 cm⁻¹ (C=C stretch, alkene), ~1200, ~1100 cm⁻¹ (C-O stretch, ester), ~800-700 cm⁻¹ (C-H bend, thiophene ring) |

Applications in Research and Development

The unique structural features of methyl 3-(thien-2-yl)acrylate make it a valuable building block in various areas of chemical research, particularly in the synthesis of more complex molecules with potential biological activity.

Role in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are a well-established class of privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The thiophene ring can act as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and pharmacokinetic properties. The acrylate moiety in methyl 3-(thien-2-yl)acrylate provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries for biological screening.

While specific biological activity data for methyl 3-(thien-2-yl)acrylate is limited in the public domain, its structural analogs have shown promise in various therapeutic areas, including:

-

Anticancer Agents: Thiophene derivatives have been investigated for their potential to inhibit cancer cell growth through various mechanisms.

-

Anti-inflammatory Agents: The thiophene scaffold is present in some anti-inflammatory drugs.

The acrylate group, being a Michael acceptor, can potentially engage in covalent interactions with biological targets. This property can be exploited in the design of targeted covalent inhibitors, a growing area of interest in drug discovery.

Sources

a comprehensive overview of the spectroscopic data for methyl 3-(thiophen-3-yl)acrylate.

This technical guide offers an in-depth examination of the spectroscopic profile of methyl 3-(thiophen-3-yl)acrylate, a compound with significant applications in medicinal chemistry and materials science.[1][2] As a molecule incorporating both a thiophene ring, a privileged scaffold in numerous FDA-approved drugs, and an α,β-unsaturated ester moiety, its structural confirmation is paramount for researchers in drug development and organic synthesis.[2] This document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounded in established experimental protocols and expert interpretation.

Molecular Structure and Overview

Methyl 3-(thiophen-3-yl)acrylate, systematically named methyl (E)-3-(thiophen-3-yl)prop-2-enoate, possesses the chemical formula C₈H₈O₂S.[3] The molecule's architecture is characterized by a methyl ester group conjugated with a vinylic system, which is in turn substituted with a thiophene ring at the 3-position. The predominant and more stable configuration is the E (trans) isomer, a feature confirmed by the spectroscopic data that follows.

Caption: Chemical structure of methyl 3-(thiophen-3-yl)acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For methyl 3-(thiophen-3-yl)acrylate, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule.

Experimental Protocol: ¹H NMR Spectroscopy A sample of (E)-methyl 3-(thiophen-3-yl)acrylate is dissolved in deuterated chloroform (CDCl₃). ¹H NMR spectra are recorded on a 400 MHz spectrometer.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [1][4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.68 | d | 16.0 | 1H | Vinylic H |

| 7.50 | d | 1.6 | 1H | Thiophene H |

| 7.29-7.34 | m | - | 2H | Thiophene H |

| 6.27 | d | 16.0 | 1H | Vinylic H |

| 3.80 | s | - | 3H | OMe |

Interpretation and Expertise: The spectrum is highly informative. The large coupling constant (J = 16.0 Hz) for the two vinylic protons at 7.68 and 6.27 ppm is definitive proof of their trans (E) configuration.[4] The downfield shift of the proton at 7.68 ppm is attributed to its proximity to the electron-withdrawing carbonyl group. The three protons on the thiophene ring appear in the aromatic region, with a multiplet and a doublet confirming the 3-substitution pattern. The sharp singlet at 3.80 ppm, integrating to three protons, is characteristic of the methyl ester group.

Caption: Key ¹H NMR assignments for methyl 3-(thiophen-3-yl)acrylate.

¹³C NMR Spectroscopy

Complementing the ¹H NMR, the ¹³C NMR spectrum identifies all unique carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy The sample is prepared as for ¹H NMR. The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100.6 MHz, typically with proton decoupling.[1][4]

Table 2: ¹³C NMR Spectroscopic Data (100.6 MHz, CDCl₃) [1][4]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 168.1 | C=O |

| 138.7 | Vinylic CH |

| 137.8 | Thiophene C |

| 128.6 | Thiophene CH |

| 127.4 | Thiophene CH |

| 125.4 | Thiophene CH |

| 117.7 | Vinylic CH |

| 52.1 | OMe |

Interpretation and Expertise: The carbonyl carbon of the ester is the most downfield signal at 168.1 ppm, as expected.[1] The eight distinct signals confirm the number of unique carbon atoms in the molecule. The signals between 117.7 and 138.7 ppm correspond to the sp² hybridized carbons of the vinylic and thiophene groups. The sole sp³ carbon, the methyl ester carbon, resonates upfield at 52.1 ppm.[1][4]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) HRMS is conducted using an electrospray ionization (ESI) source in positive ion mode.[1] This "soft" ionization technique is ideal for obtaining the molecular ion peak with minimal fragmentation, allowing for a precise mass measurement that confirms the elemental formula.

Table 3: High-Resolution Mass Spectrometry (ESI+) Data [1][4]

| Parameter | Value |

|---|---|

| Calculated m/z for [C₈H₈O₂S]⁺ ([M+H]⁺) | 168.0245 |

| Found m/z | 168.0243 |

Interpretation and Expertise: The excellent agreement between the calculated and found mass-to-charge ratio (m/z) to four decimal places provides unequivocal confirmation of the molecular formula C₈H₈O₂S.[1][3][4] This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

While ESI is used for confirmation, Electron Ionization (EI) would induce fragmentation, providing structural clues.

Caption: A plausible fragmentation pathway for methyl 3-(thiophen-3-yl)acrylate in EI-MS.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer.[1] A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5] The spectrum is recorded in the range of 4000-400 cm⁻¹.[5]

Table 4: Predicted Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H stretch | Aromatic/Vinylic |

| ~2950 | C-H stretch | Aliphatic (CH₃) |

| ~1715 | C=O stretch | α,β-Unsaturated Ester |

| ~1630 | C=C stretch | Alkene |

| ~1440 | C-H bend | CH₃ |

| ~1200 | C-O stretch | Ester |

| ~980 | C-H bend (out-of-plane) | trans-Alkene |

Interpretation and Expertise: While a specific experimental spectrum is not widely available in public databases, the expected absorptions are highly characteristic.[5] The most prominent peak would be the strong C=O stretch of the conjugated ester around 1715 cm⁻¹. The presence of the C=C double bond is confirmed by a peak around 1630 cm⁻¹. A key diagnostic peak for the (E)-isomer is the strong out-of-plane C-H bend near 980 cm⁻¹. The C-O stretch of the ester and various C-H stretches for the aromatic, vinylic, and methyl groups complete the spectral fingerprint.

Synthesis and Characterization Workflow

The acquisition of this spectroscopic data is the final step in a broader experimental process, which typically begins with chemical synthesis. A common and effective route is the Heck reaction.[6]

Experimental Protocol: Synthesis via Heck Reaction A mixture of 3-bromothiophene, methyl acrylate, a palladium catalyst such as palladium(II) acetate, a phosphine ligand, and a base like triethylamine in a suitable solvent is heated.[1][6] After the reaction, the mixture undergoes an aqueous work-up, and the crude product is purified by column chromatography on silica gel to yield the pure (E)-methyl 3-(thiophen-3-yl)acrylate.[1][7] The identity and purity of the final product are then confirmed by the spectroscopic methods detailed in this guide.

Caption: Overall experimental workflow from synthesis to spectroscopic characterization.

Conclusion

The collective spectroscopic data provides a definitive and comprehensive characterization of methyl 3-(thiophen-3-yl)acrylate. ¹H and ¹³C NMR confirm the molecular skeleton and the E-stereochemistry of the double bond. High-resolution mass spectrometry validates the elemental composition with high precision. Finally, infrared spectroscopy identifies the key functional groups present. This guide serves as an authoritative reference for scientists, ensuring the confident identification and use of this important chemical entity in research and development.

References

-

3-Thiophen-3-yl-acrylic acid methyl ester. PubChem. Available from: [Link]

-

Methyl 3-(2-thienyl)acrylate. PubChem. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. The Royal Society of Chemistry. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Thiophen-3-yl-acrylic acid methyl ester | C8H8O2S | CID 5372373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 3-(thien-2-yl)acrylate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of methyl 3-(thien-2-yl)acrylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its chemical identity, spectroscopic profile, synthesis methodologies, and its emerging role as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this compound.

Chemical Identity and Physicochemical Properties

Methyl 3-(thien-2-yl)acrylate, a member of the thiophene-containing α,β-unsaturated ester class of compounds, possesses a unique combination of a heteroaromatic ring and a reactive acrylate moiety. This structure imparts specific chemical and biological characteristics that are of significant interest in the synthesis of complex molecules.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (2E)-3-(thiophen-2-yl)prop-2-enoate .[1] The "(2E)" designation specifies the stereochemistry of the double bond as trans, which is the thermodynamically more stable isomer.

Chemical Structure:

Caption: 2D Structure of Methyl (2E)-3-(thiophen-2-yl)prop-2-enoate.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂S | [1] |

| Molecular Weight | 168.21 g/mol | [1] |

| CAS Number | 57502-38-2 | [1] |

| Appearance | Colorless liquid (typical) | |

| Canonical SMILES | COC(=O)/C=C/C1=CC=CS1 | [1] |

| InChI Key | HKVOGMDMMCLQFJ-SNAWJCMRSA-N | [1] |

Spectroscopic Profile

The structural elucidation of methyl 3-(thien-2-yl)acrylate is confirmed through various spectroscopic techniques. The expected spectral data are crucial for reaction monitoring and product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons with a large coupling constant (typically >15 Hz) indicative of the trans configuration. The thiophene ring protons will appear in the aromatic region, and a singlet for the methyl ester protons will be observed in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two vinylic carbons, the carbons of the thiophene ring, and the methyl carbon of the ester.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. The expected exact mass for [C₈H₈O₂S]+ is 168.0245.[1]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the α,β-unsaturated ester (typically around 1710-1730 cm⁻¹), the C=C stretching of the alkene (around 1630-1640 cm⁻¹), and C-H and C=C stretching vibrations associated with the thiophene ring.

Synthesis Methodologies

The synthesis of methyl 3-(thien-2-yl)acrylate can be efficiently achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two of the most reliable and widely used methods are the Wittig reaction and the Heck reaction.

Wittig Reaction

The Wittig reaction provides a powerful and stereoselective method for the formation of the carbon-carbon double bond, typically yielding the (E)-isomer when a stabilized ylide is employed.[2][3]

Reaction Scheme:

Caption: Wittig reaction for the synthesis of the target molecule.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is adapted from established procedures for the synthesis of similar α,β-unsaturated esters.[4][5]

Materials:

-

Thiophene-2-carboxaldehyde

-

Methyl (triphenylphosphoranylidene)acetate (stabilized Wittig reagent)

-

Anhydrous toluene or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiophene-2-carboxaldehyde (1.0 equivalent) and methyl (triphenylphosphoranylidene)acetate (1.1 equivalents).

-

Solvent Addition: Add anhydrous toluene or DCM to the flask.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied to drive the reaction to completion.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The crude residue contains the desired product and triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure. Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Heck Reaction

The Mizoroki-Heck reaction is another powerful tool for C-C bond formation, involving the palladium-catalyzed coupling of an aryl halide with an alkene.[6] For the synthesis of methyl 3-(thien-2-yl)acrylate, 2-bromothiophene or 2-iodothiophene is coupled with methyl acrylate.

Reaction Scheme:

Sources

- 1. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of thiophene-based acrylates

An In-depth Technical Guide to the Synthesis and Characterization of Thophene-Based Acrylates

Introduction: The Versatility of Thiophene-Based Acrylates

Thiophene-based acrylates are a class of organic molecules that have garnered significant attention in the fields of materials science and drug development.[1][2][3] Their unique molecular architecture, which combines the electron-rich thiophene ring with the reactive acrylate group, gives rise to a fascinating array of properties. Thiophene-containing polymers are known for their excellent charge transport capabilities, making them ideal for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][4][5] The acrylate moiety, on the other hand, provides a versatile handle for polymerization and post-functionalization, allowing for the fine-tuning of material properties.[6] In the realm of medicinal chemistry, the thiophene nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, and its derivatives are actively being investigated for a wide range of therapeutic applications, including as anti-inflammatory and anticancer agents.[7][8][9] This guide provides a comprehensive overview of the synthesis and characterization of thiophene-based acrylates, aimed at researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategies for Thiophene-Based Acrylates

The synthesis of thiophene-based acrylates can be broadly categorized into two main approaches: the formation of a carbon-carbon bond to attach the acrylate moiety to the thiophene ring, and the formation of an ester bond between a thiophene-containing alcohol and an acrylic acid derivative.

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely employed in the synthesis of conjugated materials.

The Mizoroki-Heck Reaction: A Workhorse for C-C Bond Formation

The Mizoroki-Heck reaction is a robust and versatile method for the vinylation of aryl or vinyl halides.[10] In the context of thiophene-based acrylates, this reaction typically involves the coupling of a halothiophene (bromo- or iodothiophene) with an acrylate ester in the presence of a palladium catalyst and a base.[10] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[11]

-

Causality Behind Experimental Choices:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive catalyst precursor that is reduced in situ to the active Pd(0) species.

-

Ligand: While ligandless conditions can be successful, the use of phosphine ligands, such as triphenylphosphine (PPh₃), can improve the stability and reactivity of the catalyst.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) is often used to neutralize the hydrohalic acid generated during the catalytic cycle.[11]

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the reaction.

-

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a more sustainable alternative to traditional cross-coupling reactions as it avoids the need for pre-functionalized starting materials (e.g., organometallic reagents).[12][13][14][15] In this approach, a C-H bond on the thiophene ring is directly coupled with an aryl halide or, in some cases, an acrylate. This method is often more atom-economical and can reduce the number of synthetic steps.[16]

-

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts are also commonly used for direct C-H arylation. The choice of the palladium precursor and ligands can influence the regioselectivity of the reaction.

-

Oxidant/Additive: In many cases, an oxidant is required to facilitate the catalytic cycle. Additives like pivalic acid (PivOH) can act as proton-shuttling agents, promoting the C-H activation step.[14]

-

Regioselectivity: The position of C-H activation on the thiophene ring is influenced by electronic and steric factors. For unsubstituted thiophene, arylation typically occurs at the more reactive α-positions (C2 and C5).[12]

-

Strategy 2: Esterification of Thiophene-Functionalized Alcohols

A straightforward method for synthesizing thiophene-based acrylates is the esterification of a thiophene-containing alcohol with acryloyl chloride or acrylic acid. This is a classic and reliable method for forming the ester linkage.

-

Causality Behind Experimental Choices:

-

Acylating Agent: Acryloyl chloride is highly reactive and is often preferred for its rapid reaction rates.

-

Base: A non-nucleophilic base such as triethylamine (TEA) or pyridine is typically added to scavenge the HCl that is formed during the reaction with acryloyl chloride, preventing unwanted side reactions.[17]

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to prevent hydrolysis of the acryloyl chloride.[17]

-

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.

-

Part 2: Comprehensive Characterization of Thiophene-Based Acrylates

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized thiophene-based acrylates. A combination of spectroscopic and analytical techniques is typically employed.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: Provides information about the number and chemical environment of protons. Key signals to look for in thiophene-based acrylates include the characteristic peaks for the thiophene ring protons (typically in the range of 6.5-8.0 ppm) and the vinyl protons of the acrylate group (usually between 5.5 and 7.0 ppm).

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acrylate group will have a characteristic chemical shift in the range of 160-175 ppm.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Key Vibrational Modes: For thiophene-based acrylates, key absorption bands include the C=O stretching of the acrylate ester (around 1720-1740 cm⁻¹), C=C stretching of the acrylate and thiophene ring (in the range of 1600-1640 cm⁻¹), and C-H stretching of the thiophene ring (around 3100 cm⁻¹).[18]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing volatile compounds and assessing purity.[19][20]

Purity and Thermal Properties

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for determining the purity of volatile acrylate monomers and identifying any residual starting materials or byproducts.[21][22][23]

Optical and Electronic Properties

-

UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The position of the absorption maximum (λmax) is related to the extent of π-conjugation. Thiophene-based systems typically exhibit strong absorption in the UV or visible region of the electromagnetic spectrum.[24][25]

-

Fluorescence Spectroscopy: For applications in OLEDs and sensors, the emissive properties of the material are critical. Fluorescence spectroscopy is used to measure the emission spectrum, quantum yield, and lifetime of the excited state.[26][27]

Part 3: Experimental Protocols and Data Presentation

Experimental Protocol: Synthesis of Methyl 2-(thiophen-2-yl)acrylate via Heck Coupling

This protocol is a representative example of a Mizoroki-Heck reaction.

-

Reaction Setup: To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Addition of Reagents: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 10 mL), 2-bromothiophene (1 mmol), and methyl acrylate (1.2 mmol).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Routes for Thiophene-Based Acrylates

| Synthetic Route | Advantages | Disadvantages | Key Considerations |

| Mizoroki-Heck Reaction | Well-established, reliable, good functional group tolerance. | Requires pre-functionalized halothiophenes, potential for catalyst contamination. | Catalyst choice, ligand, base, and solvent are critical for optimization.[11] |

| Direct C-H Arylation | Atom-economical, avoids pre-functionalization, can reduce synthetic steps. | May require harsh reaction conditions, regioselectivity can be a challenge. | Catalyst system and directing groups can influence regioselectivity.[12][14] |

| Esterification | Simple, high-yielding, uses readily available starting materials. | Acryloyl chloride is moisture-sensitive and corrosive. | Requires anhydrous conditions and a base to neutralize HCl.[17] |

Table 2: Expected Spectroscopic Data for a Representative Thiophene-Based Acrylate

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ 7.5-6.8 (m, 3H, thiophene-H), δ 6.5-5.8 (m, 3H, acrylate-H), δ 3.7 (s, 3H, OCH₃) | Confirms the presence of both thiophene and methyl acrylate moieties. |

| ¹³C NMR | δ 166 (C=O), δ 140-125 (thiophene-C and acrylate vinyl-C), δ 52 (OCH₃) | Identifies the key carbon environments in the molecule. |

| FT-IR | ν 1725 cm⁻¹ (C=O stretch), ν 1630 cm⁻¹ (C=C stretch), ν 3100 cm⁻¹ (thiophene C-H stretch) | Confirms the presence of the ester and vinyl functional groups. |

| UV-Vis | λmax ~280-320 nm | Indicates the extent of π-conjugation in the molecule. |

Mandatory Visualization

Caption: General workflow for the synthesis and characterization of thiophene-based acrylates.

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Conclusion

The synthesis and characterization of thiophene-based acrylates are of paramount importance for the advancement of organic electronics and medicinal chemistry. This guide has provided an in-depth overview of the key synthetic strategies, including palladium-catalyzed cross-coupling reactions and classical esterification, highlighting the rationale behind the choice of experimental conditions. Furthermore, a comprehensive suite of characterization techniques has been presented to ensure the structural integrity, purity, and desired properties of the synthesized compounds. As research in these fields continues to evolve, the development of novel and efficient methods for the synthesis of functionalized thiophene-based acrylates will undoubtedly pave the way for the next generation of high-performance materials and therapeutics.

References

- Benchchem. Application Notes and Protocols: Heck Coupling for the Synthesis of 3-Thiopheneacrylic Acid Methyl Ester.

- PubMed. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction].

- ACS Publications. Synthesis of Polymers with Isolated Thiophene-Based Chromophores.

- Chemistry of Materials. Polythiophene: From Fundamental Perspectives to Applications.

- Organic Chemistry Portal. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex.

- ResearchGate. Thiophene‐Based Polymers: Synthesis and Applications.

- Thieme Connect. Intramolecular Mizoroki–Heck Reaction of 2-Thiosubstituted Acrylates for the Synthesis of 3-Substituted Benzo[b]thiophene-2-carboxylates.

- ResearchGate. Determination of residual acrylate monomers in adhesives by headspace gas chromatography-mass spectrometry.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Thiophene-Based Organic Molecules in Modern Electronics.

- ResearchGate. UV−vis absorption and fluorescence spectra of dimers and polymers in THF solution.

- ResearchGate. Determination of Acrylic Resin Monomers in Food Packaging Paper by Gas Chromatography – Tandem Mass Spectrometry (GC-MS/MS) with Formic Acid as a Protective Agent.

- Taylor & Francis Online. Determination of Acrylic Resin Monomers in Food Packaging Paper by Gas Chromatography.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors.

- ResearchGate. a) UV/Vis absorption and b) normalized fluorescence spectra of doubly thiophene‐fused benzodiphospholes trans‐1 (black) and cis‐1 (red) in CH2Cl2 (solid lines) and in the solid state (dashed lines).

- PubMed. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes.

- Unipd. Direct Arylation of Thiophenes in Continuous Flow.

- RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.

- LCGC International. Simultaneous Determination of 17 Residual Monomers in Adhesives by Gas Chromatography–Mass Spectrometry.

- PubMed. Experimental (FT-IR, NMR and UV) and theoretical (M06-2X and DFT) investigation, and frequency estimation analyses on (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile.

- Semantic Scholar. Direct C-H arylation of thiophenes at low catalyst loading of a phosphine-free bis(alkoxo)palladium complex.

- Benchchem. Technical Support Center: Optimizing Heck Coupling Conditions for Thiophene Acrylates.

- Faculty members. Experimental (FT-IR, NMR and UV) and theoretical (M06-2X and DFT) investigation, and frequency estimation analyses on (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile.

- ResearchGate. Normalized UV-vis absorption spectra (UV) and fluorescence spectra (FL) in THF solution (sol.) and in the solid state (film). a) 1a; b) 1b; c) 1c.

- ResearchGate. Direct Arylation of Thiophenes in Continuous Flow.

- ACS Publications. Synthesis and Characterization of Poly(methyl acrylate) Grafted from Poly(thiophene) to Form Solid-State Fluorescent Materials.

- ResearchGate. Extension of the Heck Reaction to the Arylation of Activated Thiophenes.

- NIH. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway.

- ResearchGate. (PDF) Characterization of acrylic coatings containing poly(diethylammonium 3-thiopheneacetate) polyelectrolyte and nano-SiO2.

- JEPT - Journal for Electrochemistry and Plating Technology. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline.

- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL THIOPHENE ACRYLATE DERIVATIVES.

- ACS Publications. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers.

- PubMed Central. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.

- RSC Publishing. Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications.

- NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- PubMed. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors.

- ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?

- PubMed. Therapeutic Potential of Thiophene Compounds: A Mini-Review.

- PMC - NIH. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method.

- PubMed. Novel thiophene derivatives for the treatment of benign prostatic hyperplasia.

- Organic Chemistry Portal. Thiophene synthesis.

- ResearchGate. Synthesis and Characterization of New 3-Substituted Thiophene Copolymers.

- Thermo Fisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

- The Infrared Absorption Spectra of Thiophene Derivatives.

- PMC - PubMed Central. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.

- Reddit. Is THF good for esterification?.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel thiophene derivatives for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]

- 13. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.unipd.it [research.unipd.it]

- 15. Direct C-H arylation of thiophenes at low catalyst loading of a phosphine-free bis(alkoxo)palladium complex. | Semantic Scholar [semanticscholar.org]

- 16. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 19. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.rsc.org [pubs.rsc.org]

METHYL 3-(THIEN-2-YL)ACRYLATE molecular weight and formula

An In-depth Technical Guide to Methyl 3-(thien-2-yl)acrylate: Synthesis, Properties, and Applications in Drug Development

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(thien-2-yl)acrylate, a key intermediate in organic synthesis with significant potential in medicinal chemistry and materials science. This document details the molecule's fundamental physicochemical properties, outlines robust synthetic protocols, and explores its applications, particularly within the realm of drug development. The synthesis section emphasizes the widely employed Heck and Wittig reactions, offering step-by-step methodologies and the underlying chemical principles. Spectroscopic data are presented to aid in characterization, and the guide concludes with a discussion on the compound's relevance to researchers and professionals in the pharmaceutical industry.

Introduction: The Significance of Methyl 3-(thien-2-yl)acrylate

Methyl 3-(thien-2-yl)acrylate, a derivative of thiophene, is a versatile building block in the synthesis of more complex molecules. The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to mimic a phenyl ring while possessing distinct electronic properties and metabolic profile. The acrylate moiety provides a reactive handle for a variety of chemical transformations, including polymerization, conjugate addition, and cycloaddition reactions. This combination of a biologically relevant core and a synthetically versatile functional group makes Methyl 3-(thien-2-yl)acrylate a compound of high interest for drug discovery and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization.

Molecular Identity and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H8O2S | [1][2][3] |

| Molecular Weight | 168.21 g/mol | [1][2] |

| IUPAC Name | methyl (E)-3-thiophen-2-ylprop-2-enoate | [1][2] |

| CAS Registry Number | 20883-96-9, 57502-38-2 | [1][4] |

| Melting Point | 48-49°C | [4] |

| Appearance | Solid | [5] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized Methyl 3-(thien-2-yl)acrylate.

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.68 (d, J=16.0 Hz, 1H), 7.50 (d, J=1.6 Hz, 1H), 7.34-7.29 (m, 2H), 6.27 (d, J=16.0 Hz, 1H), 3.80 (s, 3H) | [6][7] |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ (ppm): 168.1 (C=O), 138.7 (Vinylic CH), 137.8 (Thiophene C), 128.6 (Thiophene CH), 127.4 (Thiophene CH), 125.4 (Thiophene CH), 117.7 (Vinylic CH), 52.1 (OCH₃) | [6] |

| Mass Spectrometry (HRMS-ESI+) | m/z: Calculated for [C₈H₈O₂S]+ 168.0245, Found 168.0243 | [6][7] |

| Infrared (IR) | Characteristic absorptions for C=O (ester), C=C (alkene), and thiophene ring vibrations. | [5] |

Synthesis of Methyl 3-(thien-2-yl)acrylate: A Practical Guide

The synthesis of Methyl 3-(thien-2-yl)acrylate can be efficiently achieved through several established methods in organic chemistry. The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical considerations. The Heck coupling and Wittig reactions are two of the most common and reliable approaches.[8]

The Heck Coupling Reaction: A Palladium-Catalyzed Approach

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst.[8] This method is often favored for its efficiency and scalability.

Experimental Protocol: Ligand and Base-Free Palladium-Catalyzed Oxidative Heck Reaction [9]

This protocol describes a more environmentally benign oxidative Heck reaction, avoiding the use of phosphine ligands and strong bases.

Materials:

-

Thiophene-3-boronic acid

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add thiophene-3-boronic acid (1.0 mmol), methyl acrylate (1.5 mmol), and Palladium(II) acetate (5 mol%).

-

Add dimethylformamide (5 mL) to the flask.

-

Stir the reaction mixture at 80°C for 12 hours under an air atmosphere.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield (E)-methyl 3-(thiophen-3-yl)acrylate as a white solid.

Rationale: This oxidative Heck reaction proceeds through a catalytic cycle involving the palladium catalyst. The absence of a ligand and external base simplifies the reaction setup and purification. The use of a boronic acid as the arylating agent is a key feature of this variation.

The Wittig Reaction: A Classic Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones and a phosphorus ylide.[10] This method offers excellent control over the location of the newly formed double bond.

Experimental Protocol: One-Pot Aqueous Wittig Reaction [10]

This protocol details a convenient one-pot synthesis of Methyl 3-(thien-2-yl)acrylate.

Materials:

-

3-Thiophenecarboxaldehyde

-

Triphenylphosphine

-

Methyl bromoacetate

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-thiophenecarboxaldehyde (1.0 mmol) and sodium bicarbonate (3.0 mmol) in 5 mL of deionized water.

-

Add freshly ground triphenylphosphine (1.4 mmol).

-

Stir the resulting suspension vigorously for 1 minute.

-

To the stirred suspension, add methyl bromoacetate (1.6 mmol).

-

Continue to stir the reaction mixture vigorously at room temperature for 1 hour.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford Methyl 3-(thien-2-yl)acrylate.

Rationale: This one-pot aqueous procedure is advantageous due to its operational simplicity and use of water as a solvent. The phosphorus ylide is generated in situ from triphenylphosphine and methyl bromoacetate, which then reacts with the 3-thiophenecarboxaldehyde to form the desired acrylate.

Diagram of the Wittig Reaction Workflow

Sources

- 1. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Thiophen-3-yl-acrylic acid methyl ester | C8H8O2S | CID 5372373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. METHYL 3-(THIEN-2-YL)ACRYLATE CAS#: 20883-96-9 [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of METHYL 3-(THIEN-2-YL)ACRYLATE

An In-depth Technical Guide to METHYL 3-(THIEN-2-YL)ACRYLATE

Authored by: Gemini, Senior Application Scientist

Publication Date: January 6, 2026

Abstract

This technical guide provides a comprehensive analysis of Methyl 3-(thien-2-yl)acrylate, a versatile unsaturated ester with significant potential in organic synthesis, medicinal chemistry, and materials science. This document delves into the core physical and chemical properties, spectroscopic signatures, and established synthetic protocols. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate the effective application of this compound in advanced research settings.

Chemical Identity and Molecular Structure

Methyl 3-(thien-2-yl)acrylate, a derivative of acrylic acid, features a thiophene ring conjugated with an acrylate functional group. This arrangement of a heteroaromatic ring and an electron-withdrawing group dictates its unique reactivity and chemical behavior.

Nomenclature and Identifiers:

-

IUPAC Name: methyl (E)-3-thiophen-2-ylprop-2-enoate[1]

-

Synonyms: Methyl 3-(2-thienyl)acrylate, 3-(2-Thienyl)acrylic acid methyl ester[1][2]

-

Molecular Formula: C₈H₈O₂S[1]

Molecular Structure:

Caption: General workflow for Wittig synthesis.

Step-by-Step Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carboxaldehyde in a suitable solvent such as toluene.

-

Ylide Addition: Add the stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)acetate, to the solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure. The residue is then subjected to an aqueous workup, which may involve washing with water and brine, followed by extraction with an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. [5]6. Characterization: The structure and purity of the final product are confirmed using NMR, IR, and MS spectroscopy. [5]

Applications in Research and Drug Development

Methyl 3-(thien-2-yl)acrylate serves as a valuable building block in organic synthesis due to its reactive functional groups.

-

Pharmaceutical Intermediates: The thiophene moiety is a common scaffold in many pharmaceutically active compounds. This acrylate derivative is a precursor for synthesizing various drug candidates. [6]* Functional Materials: Its conjugated system and potential for polymerization make it a candidate for the development of novel polymers and functional materials with specific electronic or optical properties.

Safety and Handling

It is essential to handle Methyl 3-(thien-2-yl)acrylate with appropriate safety precautions due to its potential hazards.

GHS Hazard Statements:

-

H315: Causes skin irritation [1]* H319: Causes serious eye irritation [1]* H335: May cause respiratory irritation [1] Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a chemical fume hood. [7][8]* Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [7][9]* Avoid breathing dust, fumes, or vapors. * Wash hands thoroughly after handling. Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. * Keep away from heat, sparks, and open flames. [7]* Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

Methyl 3-(thien-2-yl)acrylate is a compound of significant interest with a well-defined set of physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate is underscored by its predictable reactivity, particularly in Michael additions and cycloaddition reactions. The established synthesis protocols, such as the Wittig reaction, provide reliable access to this molecule. Adherence to proper safety and handling procedures is paramount for its use in a research environment. This guide serves as a foundational resource for scientists leveraging this compound in their synthetic and developmental endeavors.

References

-

PubChem. (n.d.). Methyl 3-(2-thienyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Thiophen-3-yl-acrylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). Methyl 3-(thiophen-3-yl)acrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

-

Thames River Chemical Corp. (2018). Methyl Acrylate - SAFETY DATA SHEET. Retrieved from [Link]

-

LookChem. (n.d.). METHYL ACRYLATE. Retrieved from [Link]

-

Groupe Veritas Limited. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

CDC. (n.d.). Methyl acrylate - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 3-(thien-2-yl)acrylate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl acrylate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 20633-67-4,CALYCOSIN 7-O-GLUCOSIDE. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Acrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(5-Bromo-2-thienyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Retrieved from [Link]

Sources

- 1. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. METHYL 3-(THIEN-2-YL)ACRYLATE CAS#: 20883-96-9 [m.chemicalbook.com]

- 4. 3-Thiophen-3-yl-acrylic acid methyl ester | C8H8O2S | CID 5372373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 7. download.basf.com [download.basf.com]

- 8. trc-corp.com [trc-corp.com]

- 9. groupeveritas.com [groupeveritas.com]

METHYL 3-(THIEN-2-YL)ACRYLATE discovery and historical synthesis

An In-depth Technical Guide to the Discovery and Historical Synthesis of Methyl 3-(thien-2-yl)acrylate

This guide provides a comprehensive overview of the discovery and the evolution of synthetic methodologies for methyl 3-(thien-2-yl)acrylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, experimental rationales, and detailed protocols that have defined the synthesis of this crucial chemical intermediate.

Introduction: The Significance of Methyl 3-(thien-2-yl)acrylate

Methyl 3-(thien-2-yl)acrylate, an α,β-unsaturated ester, is a heterocyclic analog of cinnamic acid. Its structure, which incorporates an electron-rich thiophene ring conjugated with an electron-deficient acrylate moiety, makes it a versatile and valuable building block in organic synthesis. The thiophene scaffold is a prominent feature in numerous pharmaceuticals, owing to its bioisosteric relationship with the benzene ring and its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] Consequently, methyl 3-(thien-2-yl)acrylate serves as a key precursor for a wide array of more complex molecules in medicinal chemistry and materials science.[2]

While a singular moment of "discovery" for such a fundamental molecule is not clearly documented, its history is intrinsically linked to the development of foundational carbon-carbon bond-forming reactions and the exploration of thiophene chemistry. The primary precursor, thiophene-2-carboxaldehyde, became readily accessible through methods like the Vilsmeier-Haack reaction, paving the way for its use in various condensation and coupling reactions.[3][4] This guide traces the historical progression of its synthesis, from classic condensation methods to modern catalytic cross-coupling reactions.

Part 1: Foundational Synthesis via Aldehyde Condensation Reactions

The earliest conceptual pathways to methyl 3-(thien-2-yl)acrylate stem from classical organic reactions designed to form α,β-unsaturated systems from aldehydes.

The Knoevenagel Condensation: An Early Approach

The Knoevenagel condensation, first reported by Emil Knoevenagel in the late 19th century, is a cornerstone of C-C bond formation.[5] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[6][7] For the synthesis of methyl 3-(thien-2-yl)acrylate, this involves the reaction of thiophene-2-carboxaldehyde with a reagent providing the acrylate backbone, often followed by subsequent transformations.

Causality and Mechanistic Insight: The reaction is driven by the acidity of the α-protons in the active methylene compound. A base, typically a weak one like piperidine or an amine salt, deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. The resulting aldol-type adduct readily undergoes dehydration (elimination of water), driven by the formation of a stable, conjugated π-system, to yield the final α,β-unsaturated product.

Caption: Knoevenagel condensation workflow for acrylate synthesis.

Experimental Protocol: Knoevenagel Condensation for Ethyl 2-cyano-3-(thiophen-2-yl)acrylate (A close analog and common intermediate) [5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiophene-2-carboxaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under vacuum.

-

Purification: The resulting solid can be collected by filtration, washed with cold ethanol, and recrystallized to yield the purified product.

Part 2: The Advent of Modern, High-Selectivity Syntheses

The mid-20th century saw the development of more sophisticated and highly selective reactions, which became the preferred methods for synthesizing compounds like methyl 3-(thien-2-yl)acrylate.

The Wittig Reaction: A Paradigm Shift in Alkene Synthesis

Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction offers a powerful and unambiguous method for forming alkenes from carbonyl compounds.[8][9] This reaction utilizes a phosphonium ylide (Wittig reagent), which reacts with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[10]

Causality and Mechanistic Insight: The reaction's success lies in its two-stage process. First, a phosphonium salt is prepared via an SN2 reaction between triphenylphosphine and an alkyl halide (e.g., methyl bromoacetate).[8] A strong base then deprotonates the carbon adjacent to the phosphorus, creating the nucleophilic ylide. This ylide attacks the thiophene-2-carboxaldehyde, leading to a four-membered ring intermediate known as an oxaphosphetane.[10] This intermediate collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene with high regioselectivity.[9] When a stabilized ylide like methyl (triphenylphosphoranylidene)acetate is used, the reaction typically yields the thermodynamically more stable (E)-isomer with high selectivity.[11]

Sources

- 1. ashdin.com [ashdin.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-(thien-2-yl)acrylate

Introduction

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount for establishing structure-activity relationships and ensuring the quality of synthesized compounds. Methyl 3-(thien-2-yl)acrylate, a molecule incorporating both a thiophene ring and an acrylate moiety, serves as a versatile building block in the synthesis of pharmaceuticals and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of such organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of methyl (E)-3-(thien-2-yl)acrylate. As a self-validating system, the principles of chemical shifts, spin-spin coupling, and signal multiplicity will be explained in the context of the molecule's specific electronic and structural features. This document is designed to move beyond a simple data report, offering field-proven insights into the causality behind the observed spectral characteristics, thereby empowering researchers to interpret similar spectra with confidence.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering system for methyl (E)-3-(thien-2-yl)acrylate will be used throughout this guide. The IUPAC name for this compound is methyl (E)-3-thiophen-2-ylprop-2-enoate.[1] The designation (E) specifies the trans-configuration of the substituents about the alkene double bond, a critical stereochemical feature readily confirmed by ¹H NMR.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality and Trustworthiness in Protocol:

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a common, relatively non-polar solvent that provides good solubility for the analyte and has well-defined residual solvent peaks for calibration. [2]2. Locking and Shimming: The deuterium lock corrects for magnetic field drift, ensuring stable and reproducible chemical shifts. Shimming optimizes the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks and accurate coupling constant measurements.

-

¹H Acquisition: A sufficient number of scans (16-32) is chosen to achieve a good signal-to-noise ratio for this sensitive nucleus. A relaxation delay of 1-2 seconds ensures that the nuclei have mostly returned to their equilibrium state before the next pulse, allowing for more accurate integration.

-

¹³C Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum by collapsing all carbon-proton couplings into single lines, making assignment easier. [3]Due to the low natural abundance of the ¹³C isotope (~1.1%), a much larger number of scans is required to obtain a spectrum with adequate signal-to-noise.

Conclusion

The ¹H and ¹³C NMR spectra of methyl 3-(thien-2-yl)acrylate provide a wealth of structural information that is both internally consistent and fully aligned with established spectroscopic principles. Key diagnostic features in the ¹H NMR spectrum, such as the large vinylic coupling constant (~15.7 Hz) and the characteristic splitting pattern of the 2-substituted thiophene ring, allow for the unambiguous confirmation of the molecule's (E)-stereochemistry and constitution. The ¹³C NMR spectrum complements this by confirming the presence of eight unique carbon environments, with chemical shifts that directly reflect the electronic effects of the ester and thiophene functionalities. This comprehensive guide serves as an authoritative reference for the characterization of this important synthetic building block.

References

-

The Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin - Supplementary Material. Organic & Biomolecular Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5709013, Methyl 3-(2-thienyl)acrylate. PubChem. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

Sources

Infrared (IR) and Mass Spectrometry (MS) of METHYL 3-(THIEN-2-YL)ACRYLATE

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of Methyl 3-(thien-2-yl)acrylate

Introduction

Methyl 3-(thien-2-yl)acrylate is a heterocyclic compound incorporating a thiophene ring and an α,β-unsaturated ester functional group. Its structure, with the chemical formula C₈H₈O₂S and a molecular weight of 168.21 g/mol , makes it a valuable building block in medicinal chemistry and materials science[1][2]. Accurate structural elucidation and confirmation are paramount for its application in research and drug development. This guide provides a detailed technical overview of two primary analytical techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this document synthesizes established principles with practical, field-proven insights to explain the causality behind the analytical results.

Section 1: Infrared (IR) Spectroscopy Analysis

Core Principles of IR Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, such as stretching and bending, absorb energy from the IR radiation at characteristic wavenumbers (cm⁻¹). An IR spectrum is a plot of this absorption versus wavenumber, creating a unique "molecular fingerprint." The presence, position, and intensity of absorption bands provide direct evidence for the presence of specific functional groups[3][4].

Predicted IR Spectrum of Methyl 3-(thien-2-yl)acrylate

The structure of methyl 3-(thien-2-yl)acrylate contains several key functional groups whose vibrational modes can be predicted. The conjugation between the thiophene ring, the alkene double bond, and the ester carbonyl group influences the exact position of their respective absorption bands.

-

α,β-Unsaturated Ester Group: The most prominent feature is the carbonyl (C=O) stretching vibration. Due to conjugation, this band is expected at a lower wavenumber than that of a saturated aliphatic ester[5]. The C-O single bond stretches of the ester group will also produce strong, characteristic bands[6].

-

Alkene Group: The carbon-carbon double bond (C=C) stretch of the acrylate moiety is expected in the typical alkene region. The out-of-plane bending of the vinylic hydrogens (=C-H) provides information about the stereochemistry (trans in this case).

-

Thiophene Ring: As an aromatic heterocycle, the thiophene ring exhibits C-H stretching vibrations at wavenumbers above 3000 cm⁻¹[7]. In-ring C=C stretching vibrations will appear in the 1600-1400 cm⁻¹ region. Additionally, C-H out-of-plane bending modes are highly characteristic of the substitution pattern on the ring[7]. The C-S bond vibration is also expected, typically at lower wavenumbers[8].

-

Methyl Group: The methyl group will show aliphatic C-H stretching vibrations below 3000 cm⁻¹[3].

Data Summary: Characteristic IR Absorption Bands

The following table summarizes the expected quantitative data for the key vibrational modes of methyl 3-(thien-2-yl)acrylate.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & References |

| 3120–3050 cm⁻¹ | Aromatic & Vinylic C-H Stretch | Medium | Characteristic of C-H bonds on the thiophene ring and the alkene double bond.[7] |

| <3000 cm⁻¹ | Aliphatic C-H Stretch (Methyl) | Medium | Corresponds to the stretching of C-H bonds in the -OCH₃ group.[3] |

| 1730–1715 cm⁻¹ | C=O Carbonyl Stretch (α,β-unsaturated ester) | Strong, Sharp | The key diagnostic peak for the ester. Conjugation with the C=C bond lowers the frequency from the typical 1750-1735 cm⁻¹ range for aliphatic esters.[4][5][6] |

| ~1640 cm⁻¹ | C=C Alkene Stretch | Medium to Strong | The stretching of the conjugated carbon-carbon double bond.[3] |

| 1600–1400 cm⁻¹ | C=C Aromatic Ring Stretch | Medium to Weak | In-ring stretching vibrations of the thiophene moiety.[5] |

| 1300–1000 cm⁻¹ | C-O Ester Stretch | Strong | Typically appears as two distinct bands corresponding to the asymmetric and symmetric C-O-C stretches of the ester group.[3][6] |

| 900–650 cm⁻¹ | Aromatic C-H Out-of-Plane (OOP) Bend | Strong | These bending vibrations are characteristic of the substitution pattern on the thiophene ring.[7] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy